molecular formula C21H16N2O3 B5542191 N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide

N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B5542191
M. Wt: 344.4 g/mol
InChI Key: VDHKEWPHIHJZIN-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide is an organic compound that features a xanthene core structure with a carboxamide group and a carbamoylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-aminobenzamide under appropriate conditions. The reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of safer solvents and reagents, as well as the implementation of green chemistry principles, can further improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light upon excitation.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The xanthene core can intercalate with DNA, disrupting cellular processes and leading to anti-cancer activity. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its anti-inflammatory properties .

Comparison with Similar Compounds

  • N-(4-carbamoylphenyl)-4-nitrobenzamide
  • N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

Comparison: N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct photophysical properties, making it suitable for applications as a fluorescent probe. In contrast, similar compounds like N-(4-carbamoylphenyl)-4-nitrobenzamide lack the xanthene core and therefore do not exhibit the same fluorescence characteristics. Additionally, the presence of the xanthene core can enhance the compound’s stability and reactivity in various chemical reactions .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c22-20(24)13-9-11-14(12-10-13)23-21(25)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-12,19H,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHKEWPHIHJZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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